![molecular formula C21H25N3O4S B14021220 BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a sulfamoyl group, and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group and the carbamate linkage. Common reagents used in these steps include indole, methylsulfonyl chloride, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE involves its interaction with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N-METHYLSULFAMOYL INDOLE DERIVATIVES: These compounds share the indole and sulfamoyl groups but differ in the substituents attached to the indole ring.
CARBAMATE DERIVATIVES: Compounds with carbamate linkages but different aromatic or aliphatic groups.
Uniqueness: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is unique due to its combination of an indole moiety, a sulfamoyl group, and a carbamate linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C21H25N3O4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
benzyl N-methyl-N-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C21H25N3O4S/c1-22-29(26,27)15-17-8-9-20-19(12-17)18(13-23-20)10-11-24(2)21(25)28-14-16-6-4-3-5-7-16/h3-9,12-13,22-23H,10-11,14-15H2,1-2H3 |
InChIキー |
VRHRTESHHCXDLN-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


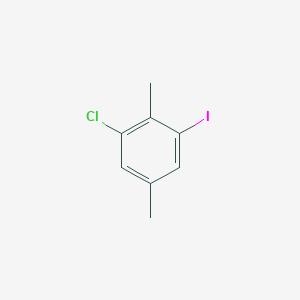
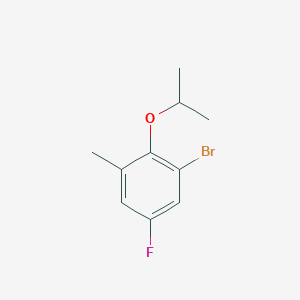
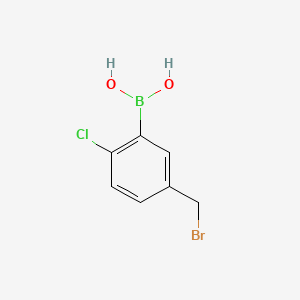
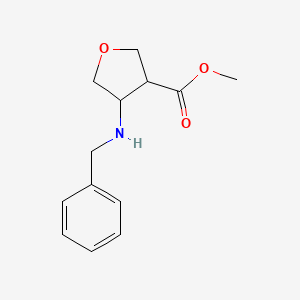
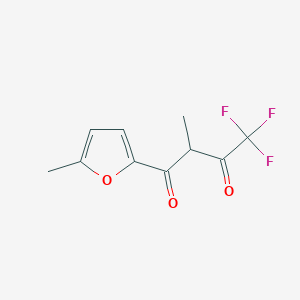
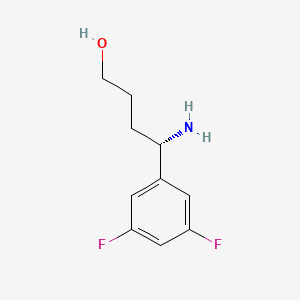
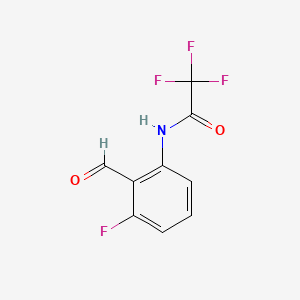


![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

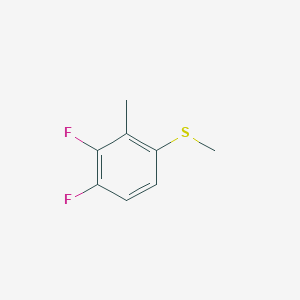
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
